molecular formula C8H15IO B13313627 1-Iodo-2-methoxycycloheptane

1-Iodo-2-methoxycycloheptane

Cat. No.: B13313627
M. Wt: 254.11 g/mol
InChI Key: FJUHLRWSPUWHOH-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxycycloheptane is an organic compound with the molecular formula C8H15IO. It is a derivative of cycloheptane, where an iodine atom and a methoxy group are substituted at the first and second positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxycycloheptane can be synthesized through several methods. One common approach involves the iodination of 2-methoxycycloheptane using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methoxycycloheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

Major Products:

  • Substituted cycloheptane derivatives.
  • 2-Methoxycycloheptene.
  • Cycloheptanone.
  • 2-Methoxycycloheptane.

Scientific Research Applications

1-Iodo-2-methoxycycloheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxycycloheptane depends on the specific reactions it undergoes. For nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In elimination reactions, the base abstracts a proton from the carbon adjacent to the iodine atom, leading to the formation of a double bond .

Comparison with Similar Compounds

    1-Iodo-2-methoxycyclohexane: Similar structure but with a six-membered ring.

    1-Iodo-2-methoxycyclooctane: Similar structure but with an eight-membered ring.

    1-Bromo-2-methoxycycloheptane: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 1-Iodo-2-methoxycycloheptane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and eight-membered counterparts. The presence of both iodine and methoxy groups also provides distinct reactivity patterns, making it a valuable compound for various synthetic applications .

Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

1-iodo-2-methoxycycloheptane

InChI

InChI=1S/C8H15IO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6H2,1H3

InChI Key

FJUHLRWSPUWHOH-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCC1I

Origin of Product

United States

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